N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide
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Overview
Description
Scientific Research Applications
Catalytic and Asymmetric Synthesis
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide and its derivatives are pivotal in catalytic and asymmetric synthesis. For instance, the compound and its variants are used in the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions achieve high yields and enantioselectivities, showcasing the importance of these compounds in synthesizing optically active pharmaceutical ingredients (Munck et al., 2017). Additionally, they are involved in asymmetric alkynylation reactions, providing a pathway to synthesize 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond (Ren, Wang & Liu, 2014).
Microbial Transformation
Studies have also explored the microbial transformation of similar compounds, which could lead to the production of new derivatives with potentially beneficial properties. For example, the transformation of a related compound by various fungi resulted in the formation of new derivatives, indicating the potential of microbial processes in generating novel chemical entities (Jiu, Mizuba & Hribar, 1977).
Synthesis of Psychotropic Agents
Furthermore, these compounds play a role in the synthesis of psychotropic agents. Polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, which exhibit a variety of biological activities, are synthesized using these compounds. These analogues are used as intermediates in synthesizing polyfluorinated versions of known psychotropic agents, highlighting their significance in pharmaceutical chemistry (Gerasimova, Konstantinova & Petrenko, 1989).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withG protein-coupled receptors (GPCRs) , including dopamine D2 receptors (D2 DARs) and serotonin 5-HT2 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of mood and cognition.
Mode of Action
The compound likely interacts with its targets by binding to the active sites of these receptors, thereby modulating their activity. This can result in changes in the signal transduction pathways associated with these receptors, leading to alterations in cellular function .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues in which its target receptors are expressed. For instance, modulation of D2 DARs and 5-HT2 receptors could potentially influence neuronal activity and neurotransmission, potentially affecting behavior and cognition .
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-2-28-18-6-4-3-5-15(18)21(26)24-14-8-10-19-16(12-14)22(27)25-17-11-13(23)7-9-20(17)29-19/h3-12H,2H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSACXOQZPANORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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